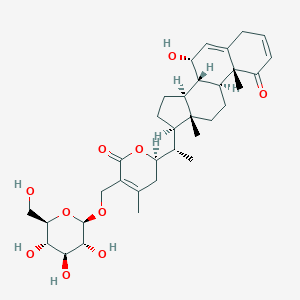

Daturataturin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Daturataturin A is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a glucopyranosyl moiety, and a delta-lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Daturataturin A, also known as (22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone, is a withanolide compound that has been found to have significant therapeutic effects .

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This pathway plays a crucial role in lipid metabolism and inflammation, making it a key target in the treatment of psoriasis .

Mode of Action

This compound interacts with its targets by inhibiting hyperproliferation, promoting apoptosis, decreasing the release of pro-inflammatory cytokines, downregulating keratin expression, and improving lipid metabolism . These actions are achieved through the regulation of the PPAR signaling pathway .

Biochemical Pathways

The PPAR signaling pathway is the primary biochemical pathway affected by this compound . By regulating this pathway, this compound can ameliorate the lipid metabolism of psoriasis . It also negatively regulates inflammation through the activation of autophagy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of hyperproliferation, promotion of apoptosis, decrease in the release of pro-inflammatory cytokines, downregulation of keratin expression, and improvement of lipid metabolism . These effects contribute to its potential anti-psoriasis effects .

Action Environment

The action of this compound is influenced by the environment of the cells it interacts with. For instance, in the study, a psoriasis-like keratinocytes model was established by stimulating HaCaT cells with M5 cocktail cytokines . The effects and mechanisms of this compound on psoriasis were evaluated in this in vitro environment .

Biochemical Analysis

Biochemical Properties

Daturataturin A has been found to interact with various biomolecules in the body. It has been reported to regulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This interaction plays a crucial role in its biochemical reactions, particularly in lipid metabolism .

Cellular Effects

In cellular processes, this compound has been found to inhibit hyperproliferation, promote apoptosis, decrease the release of pro-inflammatory cytokines, and downregulate keratin expression . It also improves lipid metabolism in HaCaT cells, a human keratinocyte cell line .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the PI3K-Akt-mTOR signaling pathway , which is involved in cell proliferation and survival. Additionally, it regulates the PPAR signaling pathway, influencing lipid metabolism .

Dosage Effects in Animal Models

It has been administered orally at a dosage of 20 mg/kg in rats for the study of its metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation or methylation metabolism, and its phase II metabolism involves glucuronidation or sulfation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daturataturin A typically involves multi-step organic synthesis. The process begins with the preparation of the ergostane skeleton, followed by the introduction of hydroxyl groups at specific positions. The glucopyranosyl moiety is then attached through glycosylation reactions. Finally, the delta-lactone ring is formed through lactonization under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the ergostane skeleton. Chemical modifications are then carried out to introduce the desired functional groups and form the final compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, altering the compound’s properties.

Substitution: The glucopyranosyl moiety can be substituted with other sugar units or functional groups through glycosylation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Glycosylation reactions often use glycosyl donors and catalysts like silver triflate (AgOTf).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various glycosylated derivatives.

Scientific Research Applications

Daturataturin A has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Ergosterol: A precursor to vitamin D2, shares the ergostane skeleton but lacks the glucopyranosyl moiety and delta-lactone ring.

Cholesterol: Similar in structure but differs in the side chain and functional groups.

Stigmasterol: Another plant sterol with a similar skeleton but different functional groups.

Properties

IUPAC Name |

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXDMSFPWCORTF-UWOSJZGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)